1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. Its structure comprises a urea moiety linked to a chlorinated methoxyphenyl group and a hydroxyphenylpropyl group, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2-hydroxy-3-phenylpropionic acid.
Formation of Intermediate: The aniline derivative undergoes a reaction with phosgene to form an isocyanate intermediate.
Coupling Reaction: The isocyanate intermediate is then reacted with the hydroxyphenylpropionic acid derivative under controlled conditions to form the desired urea compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction yields.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It finds applications in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea can be compared with similar compounds such as:
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxypropyl)urea: Lacks the phenyl group in the hydroxypropyl moiety, resulting in different chemical and biological properties.
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methylpropyl)urea: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-ethylpropyl)urea:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-23-16-8-7-13(18)10-15(16)20-17(22)19-11-14(21)9-12-5-3-2-4-6-12/h2-8,10,14,21H,9,11H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPHOOHEKADWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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